molecular formula C8H4ClNOS B12583382 2H-1,3-Benzoxazine-2-thione, 6-chloro- CAS No. 647849-60-3

2H-1,3-Benzoxazine-2-thione, 6-chloro-

Cat. No.: B12583382
CAS No.: 647849-60-3
M. Wt: 197.64 g/mol
InChI Key: KOYINAOGILQYOY-UHFFFAOYSA-N
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Description

2H-1,3-Benzoxazine-2-thione, 6-chloro- is a heterocyclic compound that contains both oxygen and nitrogen in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Benzoxazine-2-thione, 6-chloro- typically involves the reaction of 2-aminophenol with carbon disulfide and chloroform under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazine-thione structure. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2H-1,3-Benzoxazine-2-thione, 6-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-1,3-Benzoxazine-2-thione, 6-chloro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1,3-Benzoxazine-2-thione, 6-chloro- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various pathways, making it a versatile tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,3-Benzoxazine-2-thione, 6-chloro- is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to other benzoxazine derivatives. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique chemical transformations .

Properties

CAS No.

647849-60-3

Molecular Formula

C8H4ClNOS

Molecular Weight

197.64 g/mol

IUPAC Name

6-chloro-1,3-benzoxazine-2-thione

InChI

InChI=1S/C8H4ClNOS/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-4H

InChI Key

KOYINAOGILQYOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C=NC(=S)O2

Origin of Product

United States

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